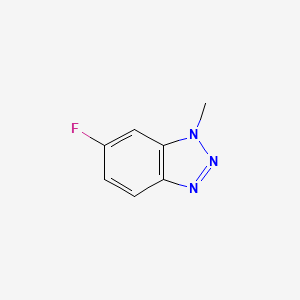

6-Fluoro-1-methyl-1,2,3-benzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQJAHHLXXZHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291209 | |

| Record name | 1H-Benzotriazole, 6-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445322-54-2 | |

| Record name | 1H-Benzotriazole, 6-fluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 6-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorinated Benzotriazoles in Modern Chemistry

An In-depth Technical Guide to 6-Fluoro-1-methyl-1,2,3-benzotriazole: Properties, Synthesis, and Potential Applications

The benzotriazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and utility as a synthetic auxiliary.[1][2] Its rigid, bicyclic structure, featuring a fused benzene and triazole ring, provides a unique electronic architecture that facilitates a wide spectrum of non-covalent interactions with biological targets.[3][4] Benzotriazole derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[5][6]

This guide focuses on a specific, functionalized derivative: This compound . The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position of the benzotriazole core is a deliberate synthetic strategy. Fluorine substitution is a well-established tactic in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The N-methylation influences the compound's electronic properties and steric profile, which can significantly impact its reactivity and biological interactions.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis with mechanistic insights, a predictive overview of its spectroscopic characteristics, and a discussion of its potential applications, grounded in the established roles of analogous structures.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Core Physicochemical and Structural Data

| Property | Value / Description | Rationale & Supporting Data |

| IUPAC Name | 6-Fluoro-1-methyl-1H-1,2,3-benzotriazole | Standard chemical nomenclature. |

| Synonyms | 6-Fluoro-1-methyl-1H-benzotriazole | |

| CAS Number | 1445322-54-2 | Chemical Abstracts Service Registry Number. |

| Molecular Formula | C₇H₆FN₃ | Derived from the chemical structure. |

| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid (predicted) | Benzotriazole and its derivatives are typically crystalline solids.[7] |

| Melting Point | 85-95 °C (estimated) | Based on the melting point of 5-methyl-1H-1,2,3-benzotriazole (80-84 °C)[8]; the fluorine atom may slightly increase this value. |

| Boiling Point | >200 °C at reduced pressure (predicted) | The parent benzotriazole boils at 204 °C / 15 mmHg.[9] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, DMF, Alcohols); slightly soluble in water. | Benzotriazole is soluble in various organic solvents and slightly soluble in water. |

| pKa | 7.5 - 8.5 (estimated) | The parent benzotriazole has a pKa of 8.2[7]. The electron-withdrawing fluorine may slightly lower this value. |

Synthesis and Mechanistic Insights

The synthesis of 1-substituted benzotriazoles is a well-established process in organic chemistry. The most common and direct method involves the diazotization of an appropriate o-phenylenediamine precursor.[6][10]

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved in a two-step process starting from 4-fluoro-1,2-phenylenediamine. The first step is a standard diazotization to form the benzotriazole ring, which will result in a mixture of 5-fluoro and 6-fluoro tautomers. The subsequent N-methylation provides the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for benzotriazole synthesis and N-alkylation.[10][11]

Step 1: Synthesis of 6-Fluoro-1H-1,2,3-benzotriazole

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (10.0 g, 79.3 mmol) in a mixture of glacial acetic acid (15 mL) and water (40 mL). Stir until a clear solution is obtained, warming gently if necessary.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 5 °C with continuous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (5.7 g, 82.6 mmol) in 15 mL of cold water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, a precipitate will form. Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove residual acid and salts.

-

Drying: Dry the crude 6-fluoro-1H-1,2,3-benzotriazole in a vacuum oven at 50 °C. The product is a tautomeric mixture and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of crude 6-fluoro-1H-1,2,3-benzotriazole (10.0 g, 72.9 mmol) in N,N-dimethylformamide (DMF, 100 mL), add anhydrous potassium carbonate (15.1 g, 109.4 mmol).

-

Alkylation: Add methyl iodide (5.5 mL, 87.5 mmol) dropwise to the suspension.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Purification: If a precipitate forms, filter, wash with water, and dry. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 1-methyl isomer.

Causality and Mechanistic Considerations

-

Diazotization: The use of acetic acid provides a mildly acidic medium for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite.[10] One of the amino groups of the o-phenylenediamine attacks the nitrosonium ion (NO⁺), leading to a diazonio group. The adjacent amino group then performs an intramolecular nucleophilic attack, leading to cyclization and formation of the stable triazole ring.

-

N-Methylation: The benzotriazole anion, formed by deprotonation with a base like K₂CO₃, acts as a nucleophile. Methylation can occur at either N1 or N2. The N1-substituted isomer is generally the major product due to thermodynamic stability, though the ratio can be influenced by the solvent and counter-ion.

Spectroscopic Analysis (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ ~7.8-8.0 (dd, 1H), δ ~7.3-7.5 (m, 2H), δ ~4.2 (s, 3H) | Aromatic protons will show coupling to each other and to the fluorine atom (J-coupling). The N-methyl group will appear as a singlet in the 4.1-4.3 ppm range. |

| ¹³C NMR | δ ~160 (d, J ≈ 245 Hz), δ ~145-120 (multiple signals), δ ~115 (d, J ≈ 25 Hz), δ ~100 (d, J ≈ 25 Hz), δ ~35 | The carbon attached to fluorine (C-6) will exhibit a large doublet splitting. Other aromatic carbons will also show smaller C-F couplings. The N-methyl carbon will appear as a single peak around 35 ppm. |

| ¹⁹F NMR | δ ~ -110 to -120 ppm | A single resonance is expected for the fluorine atom on the aromatic ring. |

| IR Spectroscopy | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2950 (Alkyl C-H), ~1620, 1500 (C=C), ~1250 (C-F), ~1100 (N-N=N) | Key functional groups will be identifiable. The absence of a broad N-H stretch (around 3200-3400 cm⁻¹) confirms N-methylation.[14] |

| Mass Spec (EI) | [M]⁺ at m/z = 151. Subsequent fragmentation may involve loss of N₂ (m/z = 123) and CH₃ (m/z = 136). | The molecular ion peak will confirm the molecular weight. The fragmentation pattern provides structural evidence. |

Protocol: Acquiring Spectroscopic Data

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C and ¹⁹F NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

Data Acquisition: Record a background spectrum first, then the sample spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with LC/GC. Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

Applications in Medicinal Chemistry and Drug Development

While specific biological data for this compound is scarce, its structure suggests significant potential as a scaffold or building block in drug discovery. The benzotriazole core is a known pharmacophore, and the strategic substitutions enhance its drug-like properties.

Potential as a Bioactive Scaffold

Benzotriazole derivatives are known to inhibit various enzymes, particularly protein kinases, which are critical in cancer cell signaling.[6] The N1-substituted benzotriazole moiety can act as a bioisosteric replacement for other functional groups, helping to modulate a lead compound's properties while maintaining or enhancing its biological activity.

Caption: Potential therapeutic applications of the this compound scaffold.

-

Anticancer Potential: The fluorinated benzene ring can engage in specific interactions within the ATP-binding pocket of kinases, potentially leading to potent and selective inhibition.

-

Antiviral and Antifungal Activity: The benzotriazole nucleus is present in compounds with known activity against various viruses and fungi.[2][15] The lipophilicity imparted by the fluoro and methyl groups could enhance cell membrane permeability, improving efficacy.

Utility in Synthetic Chemistry

Benzotriazole is an excellent leaving group, making 1-substituted benzotriazoles valuable synthetic intermediates. This allows for the facile introduction of the "6-fluoro-1-methyl-benzoyl" moiety or related structures into more complex molecules, serving as a key step in a multi-step synthesis of a novel drug candidate.

Safety, Handling, and Disposal

Specific toxicology data for this compound is not available. Therefore, it must be handled with the precautions appropriate for related benzotriazole compounds.

Table 3: Hazard and Safety Information (Inferred)

| Hazard Category | Description and Precautionary Statements | Source |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Based on SDS for Benzotriazole. |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Based on SDS for Benzotriazole. |

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. | Based on SDS for Benzotriazole. |

| Handling | Use in a well-ventilated area or chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. | Standard laboratory practice.[16] |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. | Standard laboratory practice. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Standard laboratory practice. |

Conclusion

This compound is a strategically designed molecule with significant potential in chemical research and development. While it remains a relatively understudied compound, its structural features—a proven bioactive scaffold functionalized to enhance drug-like properties—make it a compelling candidate for further investigation. Its synthesis is achievable through established chemical pathways, and its characterization can be readily performed using standard analytical techniques. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising fluorinated benzotriazole derivative in the pursuit of novel therapeutics and advanced materials.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Benzotriazole - Wikipedia [en.wikipedia.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ukaazpublications.com [ukaazpublications.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

The Benzotriazole Scaffold: A Mechanistic Blueprint for Drug Discovery and a Predictive Analysis of 6-Fluoro-1-methyl-1,2,3-benzotriazole

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

**Executive Summary

This guide provides a comprehensive technical overview of the mechanisms of action associated with the benzotriazole scaffold, a privileged structure in modern medicinal chemistry. While specific, direct research on the mechanism of action for 6-Fluoro-1-methyl-1,2,3-benzotriazole is not extensively documented in publicly available literature, this paper serves as a foundational resource for researchers. By synthesizing data from a wide array of analogous benzotriazole derivatives, we can construct a robust, predictive framework for understanding its potential biological activities and for designing a clear experimental path toward its full characterization.

We will explore the established roles of benzotriazole-based compounds as antifungal, antimicrobial, anticancer, and anti-inflammatory agents. For each class of activity, the underlying molecular mechanisms are detailed, supported by experimental evidence and validated protocols. This guide is structured to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate novel derivatives like this compound, transforming a lead compound into a well-understood clinical candidate.

The 1,2,3-Benzotriazole Core: A Privileged Scaffold in Medicinal Chemistry

1,2,3-Benzotriazole (BTA) is a bicyclic heterocyclic compound resulting from the fusion of a benzene ring and a 1,2,3-triazole ring.[1] This aromatic system is not merely a passive linker but an active contributor to the pharmacological profile of a molecule. Its significance in drug design stems from several key properties:

-

Structural Rigidity and Planarity: The fused ring system provides a rigid, predictable geometry, which is advantageous for designing molecules with high-affinity binding to enzyme active sites or protein receptors.

-

Hydrogen Bonding Capability: The three nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets.[2]

-

π-π Stacking Interactions: The aromatic nature of the scaffold allows for strong π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in target proteins, enhancing binding affinity.[2]

-

Bioisosteric Versatility: The benzotriazole moiety is often employed as a bioisostere—a substituent that retains the intended biological activity of the parent molecule while modifying its physicochemical properties, such as stability, lipophilicity, or metabolic profile.[3][4]

These features have established benzotriazole as a "privileged structure," consistently appearing in compounds with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory effects.[4][5][6]

Established Mechanisms of Action for Benzotriazole Derivatives

The functionalization of the benzotriazole core dictates its mechanism of action. The addition of specific substituents directs the molecule to distinct biological targets. Below, we explore the most well-characterized mechanisms.

Antifungal Activity: Inhibition of Fungal Ergosterol Biosynthesis

A prominent mechanism of action for many azole-containing compounds, including benzotriazole derivatives, is the inhibition of fungal cytochrome P450 14α-demethylase (CYP51).[4] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes, which is absent in mammalian cells, making it a highly selective target.[4]

Causality of the Mechanism:

-

Binding to CYP51: The benzotriazole derivative enters the fungal cell and binds to the active site of CYP51. A key interaction involves one of the triazole's nitrogen atoms coordinating with the heme iron atom at the enzyme's core.[4]

-

Inhibition of Lanosterol Demethylation: This binding event prevents the natural substrate, lanosterol, from being demethylated.[4]

-

Membrane Disruption: The inhibition of ergosterol synthesis and the subsequent accumulation of toxic 14α-methylated sterol precursors disrupt the integrity and fluidity of the fungal cell membrane.[4]

-

Cell Death: This disruption leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death.

Hypothetical Role of this compound: The presence of a fluorine atom is a hallmark of potent azole antifungals (e.g., fluconazole, voriconazole). Fluorine can enhance metabolic stability and increase the binding affinity to CYP51. Therefore, it is highly plausible that this compound could function as a CYP51 inhibitor.

Diagram: Fungal Ergosterol Biosynthesis Pathway Inhibition

Caption: Benzotriazole derivatives can exert broad antimicrobial effects via multiple targets.

Anticancer Activity: Targeting Cell Division and Replication

In the context of oncology, benzotriazole derivatives have been developed to target fundamental processes of cancer cell proliferation.

-

Tubulin Polymerization Inhibition: Certain derivatives act as anti-mitotic agents by binding to tubulin, the protein subunit of microtubules. This prevents the proper formation of the mitotic spindle, arresting the cell cycle and inducing apoptosis (programmed cell death). [4]* Topoisomerase II Inhibition: Other benzotriazole compounds function as DNA intercalators. They insert themselves between the base pairs of DNA, which can inhibit the function of enzymes like topoisomerase II, an enzyme essential for resolving DNA tangles during replication. [2]This leads to DNA damage and subsequent cell death.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Benzotriazole-based compounds have been shown to inhibit key enzymes in inflammatory pathways.

-

COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation, has been observed. [7]* cPLA2α Inhibition: Some derivatives inhibit cytosolic phospholipase A2α (cPLA2α), which releases arachidonic acid—the precursor for various inflammatory mediators. [5]

Experimental Workflows for Mechanistic Elucidation

For a novel compound like this compound, a systematic approach is required to determine its mechanism of action. The choice of experiments is driven by a logical progression from broad screening to specific target validation.

Step 1: Broad-Spectrum Bioactivity Screening

Rationale: To identify the primary pharmacological space in which the compound is active. This initial screen prevents resource-intensive investigation down unproductive paths.

Protocol: Cellular Viability Panel

-

Plate Preparation: Seed various cell lines into 96-well plates. The panel should include:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Bacterial strains (Gram-positive, e.g., Staphylococcus aureus; Gram-negative, e.g., Escherichia coli).

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

-

Normal human cell lines (e.g., HEK293) for cytotoxicity assessment.

-

-

Compound Treatment: Add a serial dilution of this compound to the wells (e.g., from 100 µM to 1 nM). Include positive controls (known drugs for each cell type) and negative controls (vehicle, e.g., DMSO).

-

Incubation: Incubate plates for a standard duration (e.g., 48-72 hours for mammalian cells, 24-48 hours for microbes).

-

Viability Assay: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) for each cell line to determine the compound's potency and selectivity.

Step 2: Target Class Identification

Rationale: Based on the results of the screen, formulate hypotheses and test them. For instance, if the compound shows potent and selective antifungal activity, the CYP51 inhibition hypothesis should be tested.

Protocol: In Vitro Fungal CYP51 Inhibition Assay

-

System Preparation: Use a commercially available kit containing recombinant fungal CYP51 enzyme, its substrate, and NADPH as a cofactor.

-

Compound Incubation: Incubate the enzyme with varying concentrations of this compound. Include a known CYP51 inhibitor (e.g., ketoconazole) as a positive control.

-

Reaction Initiation: Add the substrate and NADPH to start the enzymatic reaction.

-

Detection: The reaction progress is typically monitored by measuring the consumption of NADPH via absorbance at 340 nm or through a fluorescent probe.

-

Analysis: Calculate the IC₅₀ value for enzyme inhibition to confirm direct target engagement.

Step 3: Validating the Cellular Mechanism

Rationale: To confirm that the in vitro target inhibition is responsible for the observed cellular effect.

Protocol: Ergosterol Quantification in Fungal Cells

-

Treatment: Treat a culture of Candida albicans with this compound at its MIC and sub-MIC concentrations.

-

Sterol Extraction: After incubation, harvest the fungal cells, saponify them with alcoholic KOH, and extract the non-saponifiable lipids (sterols) with n-heptane.

-

GC-MS Analysis: Analyze the extracted sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Interpretation: In CYP51-inhibited cells, a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methylated sterols) peak, compared to untreated cells, would validate the mechanism of action.

Sources

- 1. Benzotriazole - Wikipedia [en.wikipedia.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. ukaazpublications.com [ukaazpublications.com]

Synthesis of "6-Fluoro-1-methyl-1,2,3-benzotriazole" from 2-fluoroaniline

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole from 2-Fluoroaniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot the methodology with a deep understanding of the core chemical transformations. The synthesis begins with the readily available starting material, 2-fluoroaniline, and proceeds through a classical yet nuanced three-step sequence.

The benzotriazole moiety and its derivatives are recognized as "privileged scaffolds" in pharmaceutical science, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by improving metabolic stability and binding affinity. The N-methylation pattern is also critical, as the specific regioisomer (N1 vs. N2) can drastically alter biological function.[4] This guide focuses on the targeted synthesis of the N1-methylated isomer, a common objective in drug design.

Overall Synthetic Strategy

The transformation of 2-fluoroaniline into this compound is achieved via a logical three-stage process. Each stage is a distinct chemical event that builds upon the last to construct the target molecule.

-

Diazotization & Cyclization: The synthesis commences with the conversion of the primary aromatic amine of 2-fluoroaniline into a diazonium salt. This reactive intermediate then undergoes a spontaneous intramolecular cyclization to form the core heterocyclic ring system, yielding 6-fluoro-1H-benzotriazole.

-

Regioselective N-Methylation: The final step involves the alkylation of the benzotriazole ring. This stage presents a significant chemical challenge: controlling the site of methylation to selectively produce the desired N1-isomer over the N2-isomer.

The entire workflow can be visualized as follows:

Caption: High-level workflow for the synthesis of this compound.

Part 1: Diazotization and Cyclization of 2-Fluoroaniline

This initial phase combines two distinct mechanistic events—diazotization and cyclization—that often proceed in a one-pot fashion to generate the foundational benzotriazole ring.

Scientific Principles and Mechanistic Causality

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in organic chemistry.[5] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid.[6] This nitrous acid is then protonated, ultimately forming the highly electrophilic nitrosonium ion (NO⁺).[5]

The lone pair of the amino group on 2-fluoroaniline attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule generate the diazonium salt.[5][7]

Causality of Experimental Choices:

-

Reagents (NaNO₂ and Acid): The use of sodium nitrite with an acid like acetic acid or hydrochloric acid is standard for generating the reactive nitrous acid in situ. Acetic acid is particularly effective for benzotriazole synthesis from ortho-diamines, as it provides a suitable pH for both diazotization and the subsequent cyclization without being overly harsh.[8]

-

Low Temperature (0–5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to release nitrogen gas.[9] Maintaining a temperature at or below 5 °C is critical to prevent decomposition and unwanted side reactions, ensuring the intermediate is available for the intramolecular cyclization step.[9]

Once the 2-fluorobenzenediazonium ion is formed, the lone pair on the adjacent amino nitrogen acts as an intramolecular nucleophile, attacking the terminal nitrogen of the diazo group. This attack initiates the cyclization, which, after deprotonation, yields the stable aromatic 6-fluoro-1H-benzotriazole ring system. This cyclization is often spontaneous and driven by the formation of the thermodynamically stable heterocyclic ring.[1][8]

Experimental Protocol: Synthesis of 6-Fluoro-1H-benzotriazole

This protocol is a representative procedure adapted from established methods for benzotriazole synthesis.[8][10]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoroaniline (0.1 mol) in a mixture of glacial acetic acid (0.2 mol) and water (50 mL). Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (0.11 mol) in 20 mL of cold water. Add this solution dropwise to the cooled aniline solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 20-30 minutes.

-

Reaction & Cyclization: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. The solution may change color. Allow the mixture to slowly warm to room temperature and stir for another 2-3 hours to ensure complete cyclization.

-

Isolation: The product may separate as an oil or solid. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize excess acid, then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 6-fluoro-1H-benzotriazole can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Part 2: Regioselective N-Methylation

The alkylation of an unsymmetrical benzotriazole is complicated by the presence of two potential nucleophilic nitrogen atoms (N1 and N2), leading to a mixture of isomers.[11] Achieving high regioselectivity is paramount for ensuring the purity and desired biological activity of the final product.

Scientific Principles and Mechanistic Causality

N-alkylation of benzotriazole typically proceeds via an SN2 mechanism where the deprotonated benzotriazole anion acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide). The challenge lies in directing this attack to the N1 position.

The Challenge of Regioselectivity:

Alkylation can occur at either the N1 or N2 position. The ratio of the resulting isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of catalysts.[12][13] Generally, N1-alkylation is thermodynamically favored, while N2-alkylation can be kinetically favored under certain conditions.

Caption: Competing N1 and N2 alkylation pathways for 6-fluoro-1H-benzotriazole.

Causality of Experimental Choices for N1-Selectivity:

-

Reagents (Methyl Iodide & Base): Methyl iodide is a common and effective methylating agent. A non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to deprotonate the benzotriazole, forming the nucleophilic anion.[13] The reaction is typically run in a polar aprotic solvent.

-

Catalysis: Recent advances have shown that specific catalysts can dramatically improve N1 selectivity. For instance, the Lewis acid B(C₆F₅)₃ has been reported to catalyze the site-selective N1-alkylation of benzotriazoles with high efficiency.[14][15] This approach offers a powerful tool for overcoming the regioselectivity challenge.

Experimental Protocol: N1-Methylation of 6-Fluoro-1H-benzotriazole

This protocol is based on general methods for selective N1-alkylation.[13][16]

-

Reaction Setup: To a solution of 6-fluoro-1H-benzotriazole (0.05 mol) in dry acetone or DMF (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (0.075 mol).

-

Addition of Methylating Agent: Stir the suspension vigorously at room temperature. Add methyl iodide (0.06 mol) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or maintain at 50-60 °C (for DMF) and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate and concentrate. The crude product will likely be a mixture of N1 and N2 isomers. Purify the desired this compound using column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient. The N1 isomer is generally more polar and will have a lower Rf value than the N2 isomer.

Data Summary and Characterization

The successful synthesis should be confirmed by standard analytical techniques.

| Step | Starting Material | Key Reagents | Conditions | Product | Typical Yield |

| 1 | 2-Fluoroaniline | NaNO₂, Glacial Acetic Acid | 0–5 °C, then RT | 6-Fluoro-1H-benzotriazole | 75–85% |

| 2 | 6-Fluoro-1H-benzotriazole | Methyl Iodide, K₂CO₃ | Reflux in Acetone | This compound | 60–70% (after purification) |

Characterization Data (Representative):

-

¹H NMR: Protons on the methyl group would appear as a singlet, typically in the range of δ 4.0-4.5 ppm. Aromatic protons would appear in the aromatic region (δ 7.0–8.0 ppm), with splitting patterns consistent with the substitution on the benzene ring.

-

¹³C NMR: The methyl carbon signal would appear upfield. The aromatic carbons would show distinct signals, with the carbon attached to fluorine exhibiting a characteristic large C-F coupling constant.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₇H₆FN₃ should be observed.

References

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. tsijournals.com [tsijournals.com]

- 14. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iisj.in [iisj.in]

Introduction: The Significance of the Benzotriazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 6-Fluoro-1-methyl-1,2,3-benzotriazole

The benzotriazole moiety, a bicyclic heterocyclic system, represents a privileged scaffold in the field of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile building block for the design of novel therapeutic agents.[1] Benzotriazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The introduction of specific substituents onto the benzotriazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, a key principle in structure-activity relationship (SAR) studies.[4]

This guide focuses on a specific, synthetically accessible derivative: This compound . The incorporation of a fluorine atom at the 6-position is of particular interest in drug design. Fluorine's high electronegativity can significantly alter the local electronic environment, influencing the acidity of nearby protons and modulating metabolic stability by blocking potential sites of oxidative metabolism. The 1-methyl group prevents tautomerization and provides a fixed point for molecular orientation within a biological target.

While a dedicated CAS number for this compound is not prominently listed in major chemical databases as of this writing, its structure represents a logical and valuable target for synthetic and medicinal chemists. This guide will, therefore, provide a comprehensive overview of its predicted chemical and physical properties, plausible synthetic routes, expected spectroscopic signatures, and potential applications, based on established principles of benzotriazole chemistry and data from closely related analogues.

Chemical Identity and Physicochemical Properties

The core structure of this compound is presented below. Due to the absence of extensive experimental data for this specific molecule, the following properties are a combination of predictions and data extrapolated from structurally similar compounds.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source/Method |

| IUPAC Name | 6-fluoro-1-methyl-1H-1,2,3-benzotriazole | IUPAC Nomenclature |

| CAS Number | Not assigned/found | --- |

| Molecular Formula | C₇H₆FN₃ | --- |

| Molecular Weight | 151.14 g/mol | Calculated |

| Predicted XLogP3 | ~1.5 | Estimated based on analogues |

| Predicted Melting Point | 70-80 °C | Extrapolated from similar structures |

| Predicted Boiling Point | >300 °C | Extrapolated from similar structures |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General property of benzotriazoles |

| Canonical SMILES | CN1N=NC2=CC(=C(F)C=C21) | --- |

| InChI Key | (Predicted) | --- |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached from commercially available starting materials. A common and effective method for forming the benzotriazole ring is through the diazotization of an ortho-phenylenediamine derivative.[2] The following workflow outlines a plausible and efficient synthetic route.

Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 4-Fluoro-2-nitroaniline. To a cooled solution of 4-fluoroaniline in concentrated sulfuric acid, a nitrating mixture (nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the precipitated product is filtered, washed, and dried.

-

Step 2: Synthesis of 4-Fluoro-1,2-phenylenediamine. The 4-fluoro-2-nitroaniline is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) or reduced using a reagent like tin(II) chloride in hydrochloric acid.[2]

-

Step 3: Synthesis of 5-Fluoro-1H-benzotriazole. The resulting 4-fluoro-1,2-phenylenediamine is dissolved in acetic acid. A solution of sodium nitrite in water is added dropwise at a controlled temperature to effect diazotization and subsequent intramolecular cyclization to form the benzotriazole ring.[2]

-

Step 4: Synthesis of this compound. The 5-fluoro-1H-benzotriazole is dissolved in a polar aprotic solvent like DMF or acetone. A base, such as potassium carbonate, is added, followed by the dropwise addition of methyl iodide. The reaction is stirred until completion (monitored by TLC). N-alkylation of benzotriazoles can yield a mixture of 1- and 2-substituted isomers, which may require chromatographic separation.[6]

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of novel compounds. Based on the structure of this compound, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 7.9 | dd | 1H | H-4 | Deshielded by the adjacent triazole ring. |

| ~ 7.2 - 7.3 | dd | 1H | H-7 | Ortho-coupled to H-6 (F) and meta-coupled to H-4. |

| ~ 7.0 - 7.1 | dd | 1H | H-5 | Ortho-coupled to H-4 and coupled to H-6 (F). |

| ~ 4.2 | s | 3H | N-CH₃ | Typical chemical shift for an N-methyl group on a heterocyclic ring. |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 160 (d, J ≈ 245 Hz) | C-6 | Carbon directly attached to fluorine exhibits a large one-bond C-F coupling constant. |

| ~ 145 | C-7a | Quaternary carbon at the ring fusion. |

| ~ 135 | C-3a | Quaternary carbon at the ring fusion. |

| ~ 122 (d, J ≈ 25 Hz) | C-5 | Two-bond C-F coupling. |

| ~ 118 (d, J ≈ 9 Hz) | C-7 | Three-bond C-F coupling. |

| ~ 110 (d, J ≈ 5 Hz) | C-4 | Four-bond C-F coupling. |

| ~ 35 | N-CH₃ | Typical chemical shift for an N-methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching (~3050-3150 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and a strong C-F stretching band (~1200-1250 cm⁻¹). The N=N stretching vibration of the triazole ring is typically found in the 1580-1630 cm⁻¹ region.[7]

Mass Spectrometry

Under electron ionization (EI), the mass spectrum should exhibit a clear molecular ion (M⁺) peak at m/z = 151.14. Key fragmentation patterns would likely involve the loss of N₂ (28 Da) from the triazole ring, a characteristic fragmentation of benzotriazoles.

Potential Applications in Drug Development and Research

The benzotriazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.

Caption: Potential pharmacological applications of this compound.

-

Anticancer Activity: Many benzotriazole derivatives have been investigated as anticancer agents, often functioning as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways.[2] The structure of this compound makes it an excellent candidate for inclusion in libraries screened for kinase inhibitory activity.

-

Antimicrobial and Antifungal Activity: The benzotriazole nucleus is present in numerous compounds with potent activity against various bacterial and fungal strains, including resistant pathogens.[3][4] This compound could serve as a starting point for developing new agents to combat infectious diseases.

-

Antiviral Research: Recent studies have highlighted the potential of benzotriazole derivatives as selective antiviral agents, particularly against RNA viruses like Coxsackievirus B5.[8] The specific substitution pattern of this compound could confer unique antiviral properties.

-

Corrosion Inhibition: Beyond pharmacology, benzotriazoles are widely used as effective corrosion inhibitors, especially for copper and its alloys.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling benzotriazole derivatives should be strictly followed. Unsubstituted benzotriazole is classified as harmful if swallowed and causes serious eye irritation.[9][10] It is also recognized as being toxic to aquatic life with long-lasting effects.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Avoid release to the environment.[12]

Conclusion

This compound stands as a compound of significant interest for researchers in drug discovery and materials science. Although detailed experimental data is sparse, its structure is readily conceived from established synthetic methodologies. The strategic placement of the fluoro and methyl groups on the versatile benzotriazole scaffold suggests a promising profile for biological activity and metabolic stability. This guide provides a foundational understanding of its predicted properties, synthesis, and potential applications, serving as a valuable resource for scientists aiming to explore the rich chemical space of substituted benzotriazoles.

References

-

AA Blocks. (n.d.). 2287279-38-1 | 6-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-1-methyl-1H-benzo[d][12][14][15]triazole-7-carbonitrile. Retrieved from [Link]

-

SysKem Chemie GmbH. (2019, June 24). SAFETY DATA SHEET. Retrieved from [Link]

-

AA Blocks. (n.d.). 2287334-68-1 | 6-fluoro-1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid. Retrieved from [Link]

-

ChemWhat. (n.d.). 6-Fluoro-1-phenyl-1,2,3-benzotriazole CAS#: 389-44-6. Retrieved from [Link]

-

GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-1H-1,2,3-benzotriazole; 6-methyl-1H-1,2,3-benzotriazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

-

GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2025). Benzotriazole Derivatives: A Comprehensive Review of Synthesis, Characterization, and Pharmacological Activities. Retrieved from [Link]

-

UniCA IRIS. (2021, May 4). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]

-

PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Retrieved from [Link]

-

Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from [Link]

-

OPUS. (n.d.). Advanced 1,2,3-triazolate-based coordination compounds: from carbonic anhydrase mimics, molecular building blocks, and catalyst. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzotriazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Akamai Error [sigmaaldrich.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. fishersci.com [fishersci.com]

- 12. syskem.de [syskem.de]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. aablocks.com [aablocks.com]

- 15. 6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile | C8H5FN4 | CID 154727040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Fluoro-1-methyl-1,2,3-benzotriazole: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Among these, 6-Fluoro-1-methyl-1,2,3-benzotriazole stands out as a key building block. Its structural rigidity, coupled with the electronic influence of the fluorine and methyl groups, makes it a valuable scaffold in medicinal chemistry and a subject of interest for synthetic chemists.[3]

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon foundational principles of spectroscopy and comparative analysis with structurally related benzotriazoles.[4][5] The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and utilize this compound effectively.

Molecular Structure

The structural framework of this compound, a substituted benzotriazole, consists of a benzene ring fused to a 1,2,3-triazole ring. The fluorine atom is positioned at the 6th carbon of the benzene ring, while a methyl group is attached to the 1st nitrogen atom of the triazole ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular architecture.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The electron-withdrawing nature of the fluorine atom and the triazole ring will influence the chemical shifts of the aromatic protons, generally shifting them downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.2 | Doublet of doublets (dd) | JH-H ≈ 8-9, JH-F ≈ 4-5 |

| H-5 | 7.2 - 7.6 | Triplet of doublets (td) | JH-H ≈ 8-9, JH-F ≈ 9-10 |

| H-7 | 7.6 - 8.0 | Doublet of doublets (dd) | JH-H ≈ 2-3, JH-F ≈ 6-7 |

| N-CH₃ | 4.1 - 4.5 | Singlet (s) | - |

These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. A key feature will be the carbon-fluorine coupling, which results in the splitting of the signal for the carbon atom directly bonded to fluorine and, to a lesser extent, the adjacent carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-4 | 110 - 120 | ³JC-F ≈ 4-5 |

| C-5 | 115 - 125 | ²JC-F ≈ 20-25 |

| C-6 | 155 - 165 | ¹JC-F ≈ 240-250 |

| C-7 | 100 - 110 | ²JC-F ≈ 25-30 |

| C-7a | 140 - 150 | ⁴JC-F ≈ 2-3 |

| C-3a | 130 - 140 | ³JC-F ≈ 9-10 |

| N-CH₃ | 30 - 35 | - |

These are predicted values and may vary based on the solvent and experimental conditions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected for the fluorine atom. The chemical shift will be indicative of its electronic environment.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C6-F | -110 to -125 | Multiplet |

Relative to CFCl₃ at δ = 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to C-H, C=C, C-F, and N=N vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| N=N Stretch (Triazole) | 1500 - 1400 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| Aromatic C-H Bend | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

The molecular formula for this compound is C₇H₆FN₃. The expected monoisotopic mass is approximately 151.05 g/mol .

Expected Molecular Ion Peak (M⁺): m/z = 151

Predicted Fragmentation Pathway

Under EI conditions, the molecular ion can undergo fragmentation. A plausible pathway involves the loss of a nitrogen molecule (N₂), a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.

Sources

- 1. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility and Stability of 6-Fluoro-1-methyl-1,2,3-benzotriazole

This guide provides an in-depth exploration of the solubility and stability of 6-Fluoro-1-methyl-1,2,3-benzotriazole, a heterocyclic compound of increasing interest in pharmaceutical and materials science research. As direct empirical data for this specific molecule is not extensively published, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It synthesizes information from structurally related compounds and established scientific principles to forecast its physicochemical behavior and provides detailed protocols for its empirical determination.

Introduction: Unveiling the Profile of a Novel Benzotriazole

This compound belongs to a class of compounds renowned for their diverse applications, from corrosion inhibition to their role as versatile scaffolds in medicinal chemistry. The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position of the benzotriazole core is anticipated to significantly influence its solubility, stability, and biological activity. Fluorination is a common strategy in drug design to enhance metabolic stability and membrane permeability, and in some cases, to improve aqueous solubility.[1] The N-methylation of the triazole ring is also known to enhance chemical stability.[2] This guide will delve into the anticipated effects of these structural modifications and provide the necessary framework for their experimental validation.

Predicted Physicochemical Properties and Solubility Profile

Inferred Solubility Characteristics:

The parent benzotriazole is slightly soluble in water and very soluble in organic solvents.[3] The introduction of a fluorine atom, being the most electronegative element, can have varied effects on solubility. While it can increase aqueous solubility in some contexts, its overall impact is dependent on the molecule's entire structure.[1] The methyl group is expected to increase the lipophilicity of the molecule, potentially favoring solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly to Slightly Soluble | The benzotriazole core has some polarity, but the methyl group increases lipophilicity. The fluorine atom's effect is context-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Very Soluble | These solvents are capable of dissolving a wide range of organic molecules, including those with moderate polarity. |

| Polar Protic | Methanol, Ethanol | Moderately to Soluble | The ability to hydrogen bond with these solvents should facilitate dissolution. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | Slightly to Moderately Soluble | The aromatic nature and the methyl group suggest some solubility in these solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically determine the solubility of this compound, a robust and validated methodology is essential. The following protocol outlines a standard procedure for solubility assessment.

Materials and Reagents

-

This compound (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated HPLC method (see Section 5) and quantify the concentration of the dissolved compound against a standard calibration curve.

Stability Assessment: Ensuring Molecular Integrity

The stability of a compound under various environmental conditions is a critical parameter, especially in the context of drug development and long-term storage. A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | 80 °C (solid-state and in solution) | To determine the impact of high temperatures. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | To assess sensitivity to light. |

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Caption: ICH-Compliant Stability Study Workflow.

Analytical Methodology for Quantification

A validated, stability-indicating HPLC method is crucial for the accurate quantification of this compound and its potential degradation products.

Recommended HPLC Method Parameters

Based on methods developed for other benzotriazole derivatives, the following starting parameters are recommended for method development.[4][5][6]

Table 3: Suggested HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A suitable gradient from a high aqueous to a high organic composition. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at approximately 215-230 nm |

| Injection Volume | 10 µL |

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Validation parameters should include:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Detection Limit

-

Quantitation Limit

-

Robustness

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for interpreting stability data. Benzotriazoles can undergo degradation through various mechanisms, including oxidation.[7] The presence of the fluoro and methyl groups on the benzotriazole ring of the target compound will influence its susceptibility to degradation. Hydroxylation of the benzene ring is a common degradation pathway for benzotriazoles when exposed to hydroxyl radicals.[7]

Conclusion

This technical guide provides a comprehensive framework for investigating the solubility and stability of this compound. While direct experimental data is currently limited, the predictive analysis and detailed experimental protocols presented herein offer a solid foundation for researchers to empirically determine these critical physicochemical properties. The provided methodologies, rooted in established scientific principles and regulatory guidelines, will enable the generation of robust and reliable data, thereby facilitating the advancement of research and development involving this promising compound.

References

- Patel, N. B., Khan, I. H., & Patel, J. C. (2012). Synthesis and antimicrobial activity of new 1, 2, 3-triazole, 1, 3, 4-oxadiazole and 1, 3, 4-thiadiazole derivatives of benzotriazole. Arabian Journal of Chemistry, 5(4), 459-467.

- Wang, L., Chen, J., & Wang, J. (2020). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 27(15), 18025-18036.

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

- Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.

-

World Journal of Pharmaceutical Research. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of benzotriazole derivatives observed in biodegradation studies. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-1,2-benzothiazol-3(2H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic Structure and Stability of Benzotriazoles. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i. Retrieved from [Link]

- International Journal of Research and Review. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. 8(5), 365-378.

- Oriental Journal of Chemistry. (2013). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. 29(4), 1569-1574.

- Molecules. (2020).

- Journal of the Chemical Society, Perkin Transactions 2. (1975). Reactivity of lndazoles and Benzotriazole towards N-Methylation and Analysis of the lH Nuclear Magnetic Resonance Spectra of lnd. (14), 1695-1700.

- Molecules. (2020). Importance of Fluorine in Benzazole Compounds. 25(20), 4744.

-

Lanxess. (n.d.). Methyl-1H-benzotriazole, sodium salt. Retrieved from [Link]

- ResearchGate. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment.

- Environmental Toxicology and Chemistry. (2021).

- GSC Biological and Pharmaceutical Sciences. (2024).

- Analytical and Bioanalytical Chemistry. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. 395(3), 775-785.

-

California State Water Resources Control Board. (n.d.). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). Retrieved from [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole|CAS 2251137-28-5 [benchchem.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 6-Fluoro-1-methyl-1,2,3-benzotriazole in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] Strategic modifications to this core structure, such as fluorination and N-alkylation, are proven methods for optimizing drug-like properties. This guide delves into the untapped potential of a specific analogue, 6-Fluoro-1-methyl-1,2,3-benzotriazole. While direct research on this compound is nascent, by synthesizing data from structurally related fluorinated and N-methylated benzotriazoles, we can construct a compelling, evidence-based prospectus of its applications. We will explore its predicted physicochemical advantages, plausible synthetic routes, and potential as a potent agent in oncology, infectious diseases, and kinase inhibition. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental designs to explore this promising chemical entity.

Introduction: The Strategic Value of Fluorination and N-Methylation

The benzotriazole nucleus, a bicyclic system containing a fused benzene and triazole ring, is a privileged scaffold in drug discovery.[2][4] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][5][6][7] The true potential of this scaffold is unlocked through targeted chemical modifications that enhance its absorption, distribution, metabolism, and excretion (ADME) profile and target affinity.

Two of the most impactful modifications in modern medicinal chemistry are fluorination and N-alkylation.

-

Fluorination: The introduction of a fluorine atom can profoundly alter a molecule's properties.[8] It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving cell permeability and bioavailability.[8][9]

-

N-Alkylation: Methylation of a nitrogen atom in the triazole ring, specifically creating the 1-methyl isomer, eliminates the possibility of hydrogen bond donation. This modification can improve membrane permeability and oral absorption. Furthermore, N-alkylation has been shown to enhance the inhibitory activity and selectivity of benzotriazole derivatives against certain targets, such as the helicase of the Hepatitis C Virus (HCV).[10]

The combination of these features in This compound suggests a molecule designed for enhanced pharmacological performance. This guide will explore the logical intersections of these properties to predict its most promising applications.

Predicted Physicochemical Profile and Synthetic Strategy

The specific placement of the fluoro and methyl groups on the benzotriazole core dictates its likely behavior in biological systems.

Predicted Physicochemical and Pharmacokinetic Advantages

The structure of this compound suggests a favorable ADME profile. The rationale behind these predictions is summarized below.

| Property | Influence of Substituents | Predicted Outcome | Rationale |

| Metabolic Stability | 6-Fluoro group: Blocks potential aromatic hydroxylation at position 6. 1-Methyl group: Prevents N-dealkylation (if it were a larger alkyl group) and N-glucuronidation. | High | The C-F bond is exceptionally strong, making it resistant to metabolic cleavage.[9] The 1-methyl group protects the nitrogen from common phase II metabolic pathways. |

| Lipophilicity (logP) | 6-Fluoro group: Increases lipophilicity. 1-Methyl group: Increases lipophilicity. | Moderate to High | Both fluorine and methyl groups are lipophilic, which should enhance membrane permeability. This is crucial for reaching intracellular targets. |

| Binding Interactions | 6-Fluoro group: Can act as a hydrogen bond acceptor and participate in favorable orthogonal dipole interactions. Benzotriazole core: Engages in π-stacking and hydrogen bonding (via N2/N3). | Enhanced | Fluorine's high electronegativity can lead to stronger and more specific interactions with protein targets, potentially increasing potency and selectivity.[8] |

| Aqueous Solubility | Benzotriazole core: Inherently low solubility. Substituents: Increased lipophilicity may further decrease solubility. | Low | While beneficial for permeability, high lipophilicity often reduces aqueous solubility. Formulation strategies may be required for optimal delivery. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-fluoro-2-nitroaniline. The workflow leverages standard, high-yielding organic reactions.

Caption: Proposed synthetic workflow for this compound.

This pathway is logical because the reduction of the nitro group is a standard procedure, followed by the classical synthesis of benzotriazoles via diazotization of the resulting diamine.[1][6] The final N-methylation step can then be performed, which often yields a mixture of 1- and 2-alkyl isomers that can be separated chromatographically.[10]

Potential Applications in Medicinal Chemistry

By analyzing the bioactivities of structurally similar compounds, we can identify the most promising therapeutic areas for this compound.

Caption: Logical relationships guiding the potential applications of the title compound.

Protein Kinase Inhibition

Rationale: Halogenated benzotriazoles are well-documented as potent, ATP-competitive inhibitors of protein kinases, particularly Casein Kinase 2 (CK2).[8][9] CK2 is a critical enzyme involved in cell growth and proliferation and is a validated target in oncology.[5] Studies on fluoro-brominated benzotriazoles have shown that halogen substituents contribute to high affinity, and fluorination specifically alters physicochemical properties to make them more suitable as therapeutic agents.[8]

Predicted Role of this compound: The 6-fluoro group can form key interactions in the ATP-binding pocket, while the N-methyl group enhances cell penetration to reach this intracellular target. It is hypothesized that this compound could act as a selective and potent CK2 inhibitor.